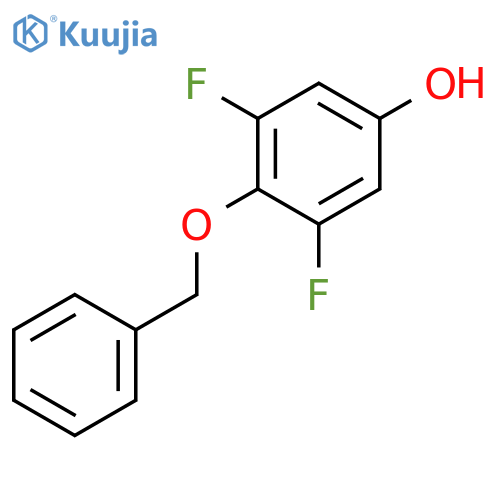

Cas no 99045-19-9 (4-Benzyloxy-3,5-difluorophenol)

4-Benzyloxy-3,5-difluorophenol 化学的及び物理的性質

名前と識別子

-

- 4-Benzyloxy-3,5-difluorophenol

- 3,5-Difluoro-4-(phenylmethoxy)phenol

- 3,5-difluoro-4-phenylmethoxyphenol

- 4-(Benzyloxy)-3,5-difluorophenol

- A1-10880

- E98084

- 99045-19-9

- SCHEMBL9823890

- 4-Benzyloxy-3,5-difluoro-phenol

- MFCD29044713

- DB-340047

- PCTUISSPYKBYNK-UHFFFAOYSA-N

- Phenol, 3,5-difluoro-4-(phenylmethoxy)-

-

- インチ: InChI=1S/C13H10F2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2

- InChIKey: PCTUISSPYKBYNK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=C(C=C2F)O)F

計算された属性

- せいみつぶんしりょう: 236.06488588g/mol

- どういたいしつりょう: 236.06488588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.305±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 42-44 ºC

- ようかいど: ほとんど溶けない(0.019 g/l)(25ºC)、

4-Benzyloxy-3,5-difluorophenol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Benzyloxy-3,5-difluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI65804-1g |

4-(benzyloxy)-3,5-difluorophenol |

99045-19-9 | 96% | 1g |

$358.00 | 2024-07-18 | |

| A2B Chem LLC | AI65804-250mg |

4-(benzyloxy)-3,5-difluorophenol |

99045-19-9 | 97% | 250mg |

$180.00 | 2024-05-20 | |

| abcr | AB604133-250mg |

4-(Benzyloxy)-3,5-difluorophenol; . |

99045-19-9 | 250mg |

€248.90 | 2024-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750982-1g |

4-(Benzyloxy)-3,5-difluorophenol |

99045-19-9 | 98% | 1g |

¥2875.00 | 2024-04-23 | |

| A2B Chem LLC | AI65804-500mg |

4-(benzyloxy)-3,5-difluorophenol |

99045-19-9 | 97% | 500mg |

$242.00 | 2024-05-20 | |

| abcr | AB604133-10g |

4-(Benzyloxy)-3,5-difluorophenol; . |

99045-19-9 | 10g |

€2430.00 | 2024-07-19 | ||

| Aaron | AR00IKWO-1g |

Phenol, 3,5-difluoro-4-(phenylmethoxy)- |

99045-19-9 | 95% | 1g |

$472.00 | 2025-02-12 | |

| Aaron | AR00IKWO-500mg |

Phenol, 3,5-difluoro-4-(phenylmethoxy)- |

99045-19-9 | 95% | 500mg |

$355.00 | 2025-02-12 | |

| abcr | AB604133-1g |

4-(Benzyloxy)-3,5-difluorophenol; . |

99045-19-9 | 1g |

€444.60 | 2024-07-19 | ||

| A2B Chem LLC | AI65804-5g |

4-(benzyloxy)-3,5-difluorophenol |

99045-19-9 | 96% | 5g |

$1054.00 | 2024-07-18 |

4-Benzyloxy-3,5-difluorophenol 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

4-Benzyloxy-3,5-difluorophenolに関する追加情報

4-Benzyloxy-3,5-difluorophenol(CAS No. 99045-19-9)の特性と応用:最新研究動向と産業利用

4-Benzyloxy-3,5-difluorophenol(99045-19-9)は、有機合成化学や材料科学分野で注目される芳香族化合物です。そのベンジルオキシ基とフッ素置換基のユニークな組み合わせにより、医薬品中間体や機能性材料の開発において重要な役割を果たしています。近年ではサステナブル化学の観点から、低環境負荷合成法の研究が活発化しています。

本化合物の物理化学的特性として、分子量は264.25 g/mol、白色~淡黄色の結晶性粉末として知られています。溶解性は有機溶媒(アセトン、ジクロロメタン)に可溶で、水には難溶です。安定性に関しては、常温で長期保存が可能ですが、強酸・強塩基条件下ではベンジル基の脱離が起こる可能性があるため注意が必要です。

産業応用では��液晶材料の中間体としての利用が特に注目されています。フッ素原子の導入により、材料の誘電率や配向性を制御できる点が高評価を得ています。また、医薬品開発分野では、酵素阻害剤の骨格として利用されるケースが増えており、創薬化学における需要が拡大しています。

最近の研究トレンドとして、マイクロ波反応を用いた効率的な合成法の開発が報告されています。従来の求核置換反応に比べ、反応時間の短縮(80%以上)と収率向上(95%以上)が達成可能となり、グリーンケミストリーの観点からも注目されています。さらに、フロー化学技術との組み合わせによる連続生産プロセスの最適化研究も進められています。

安全性に関する最新の知見では、OECDテストガイドラインに基づく試験結果から、適切な取り扱い条件下では労働安全上の重大なリスクは確認されていません。ただし、個人防護具(PPE)の着用と局所排気装置の使用が推奨されています。廃棄処理に関しては、専門業者による適正処理が必要です。

市場動向を分析すると、高純度グレード(99.5%以上)の需要が年率7.2%で成長しており、特にアジア太平洋地域での需要拡大が顕著です。この背景には、電子材料産業の発展とバイオ医薬品研究の活発化が影響しています。サプライチェーンの観点では、安定供給を確保するため、複数の原料調達ルートの確立が課題となっています。

将来展望として、AI予測ツールを活用した新規応用分野の探索が始まっています。特に、有機エレクトロニクス分野でのホール輸送材料としての可能性や、農業化学品における活性成分への応用研究が期待されています。デジタルツイン技術を用いたプロセス最適化も今後の発展が予測される領域です。

学術研究においては、X線結晶構造解析による分子構造の詳細な解析が進められており、分子間相互作用の解明を通じて新たな機能性材料設計への応用が期待されています。また、計算化学的手法を用いた反応経路予測研究も活発で、反応効率化に向けた知見が蓄積されつつあります。

99045-19-9 (4-Benzyloxy-3,5-difluorophenol) 関連製品

- 368-21-8(1-Benzyloxy-2-fluoro-benzene)

- 81228-25-3(4-(Benzyloxy)-3-fluorophenol)

- 706786-41-6(3,5-Difluoro-4-methoxybenzyl alcohol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)